
(E)-1-(3-methoxyphenyl)-3-(2-methylsulfanylquinolin-3-yl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-1-(3-methoxyphenyl)-3-(2-methylsulfanylquinolin-3-yl)prop-2-en-1-one, also known as 3-Methoxy-2-methylsulfanylquinolin-3-ylprop-2-en-1-one, is an organic compound that has recently been studied for its potential use in various scientific and medical applications. This compound has been found to possess a variety of properties that make it of interest to researchers, including its ability to act as a catalyst, its antioxidant activity, and its potential to be used as an anti-inflammatory agent.
Applications De Recherche Scientifique
(E)-1-(3-methoxyphenyl)-3-(2-methylsulfanylquinolin-3-yl)prop-2-en-1-onemethylsulfanylquinolin-3-ylprop-2-en-1-one has been studied for its potential use in various scientific and medical applications. For example, this compound has been found to possess antioxidant activity and may be useful as an anti-inflammatory agent. In addition, this compound has also been studied for its potential use as a catalyst in organic synthesis. Furthermore, this compound has been studied for its potential use in the development of new drugs, as well as its potential use in the treatment of various diseases such as cancer and Alzheimer's disease.
Mécanisme D'action
The mechanism of action of (E)-1-(3-methoxyphenyl)-3-(2-methylsulfanylquinolin-3-yl)prop-2-en-1-onemethylsulfanylquinolin-3-ylprop-2-en-1-one is not yet fully understood. However, it is believed that this compound may act as an antioxidant by scavenging free radicals and reducing oxidative stress. Additionally, this compound may also act as an anti-inflammatory agent by inhibiting the production of pro-inflammatory cytokines. Furthermore, this compound may also act as a catalyst in organic synthesis by facilitating the formation of new bonds between molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of (E)-1-(3-methoxyphenyl)-3-(2-methylsulfanylquinolin-3-yl)prop-2-en-1-onemethylsulfanylquinolin-3-ylprop-2-en-1-one have not been fully studied. However, some studies have shown that this compound may have anti-inflammatory and antioxidant effects. Additionally, this compound has been found to possess some antifungal activity, as well as some antiviral activity. Furthermore, this compound may also have the potential to be used as a catalyst in organic synthesis.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (E)-1-(3-methoxyphenyl)-3-(2-methylsulfanylquinolin-3-yl)prop-2-en-1-onemethylsulfanylquinolin-3-ylprop-2-en-1-one in laboratory experiments include its low cost and availability, its relative ease of synthesis, and its potential use as a catalyst in organic synthesis. Additionally, this compound has been found to possess antioxidant and anti-inflammatory properties, which may be beneficial in certain experiments.
However, there are also some limitations to using this compound in laboratory experiments. For example, its mechanism of action is not yet fully understood, which may limit its use in certain experiments. Additionally, this compound may be toxic at high doses, so it is important to use caution when handling it. Furthermore, this compound may be unstable in certain conditions, so it is important to use it in a controlled environment.
Orientations Futures
There are a number of potential future directions for (E)-1-(3-methoxyphenyl)-3-(2-methylsulfanylquinolin-3-yl)prop-2-en-1-onemethylsulfanylquinolin-3-ylprop-2-en-1-one. For example, further research could be conducted to better understand its mechanism of action, as well as its biochemical and physiological effects. Additionally, this compound could be further studied for its potential use as a catalyst in organic synthesis, as well as its potential use in the development of new drugs and treatments. Furthermore, this compound could also be studied for its potential use in the treatment of various diseases such as cancer and Alzheimer's disease. Finally, this compound could also be studied for its potential use as an antioxidant and anti-inflammatory agent.
Méthodes De Synthèse
The synthesis of (E)-1-(3-methoxyphenyl)-3-(2-methylsulfanylquinolin-3-yl)prop-2-en-1-onemethylsulfanylquinolin-3-ylprop-2-en-1-one is relatively straightforward and can be accomplished in a few steps. The first step involves the preparation of the starting material, which is the 2-methylsulfanylquinolin-3-ylprop-2-en-1-one. This can be synthesized by the reaction of 2-methylsulfanylquinoline with prop-2-en-1-one in the presence of a base such as sodium hydroxide. The next step involves the addition of 3-methoxyphenylboronic acid to the starting material, which is then followed by the addition of acetic anhydride. The reaction is then quenched with water and the product is isolated by column chromatography.
Propriétés
IUPAC Name |
(E)-1-(3-methoxyphenyl)-3-(2-methylsulfanylquinolin-3-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO2S/c1-23-17-8-5-7-15(13-17)19(22)11-10-16-12-14-6-3-4-9-18(14)21-20(16)24-2/h3-13H,1-2H3/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMDYLRBEFBDDRN-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)C=CC2=CC3=CC=CC=C3N=C2SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)C(=O)/C=C/C2=CC3=CC=CC=C3N=C2SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(3-methoxyphenyl)-3-[2-(methylsulfanyl)quinolin-3-yl]prop-2-en-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

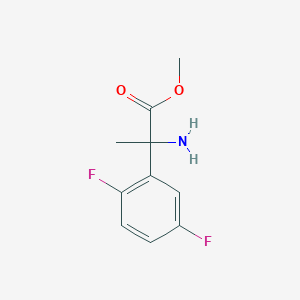
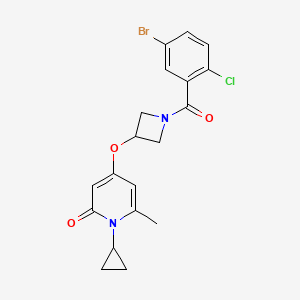
![7-(4-Ethylpiperazin-1-yl)-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2526727.png)
![Ethyl 2-{methyl[(pyridin-2-yl)methyl]amino}acetate](/img/structure/B2526728.png)
![4-oxo-N-(1-phenylethyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2526729.png)

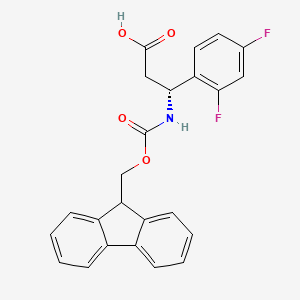
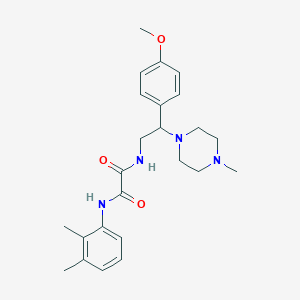
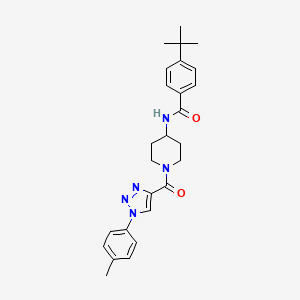
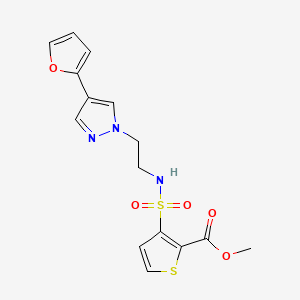
![Diethyl 3-methyl-5-({[(2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl}amino)thiophene-2,4-dicarboxylate](/img/structure/B2526738.png)
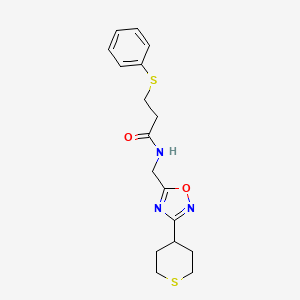
![2-(2-Fluorophenoxy)-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}propan-1-one](/img/structure/B2526742.png)
![3-allyl-2-mercapto-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2526743.png)